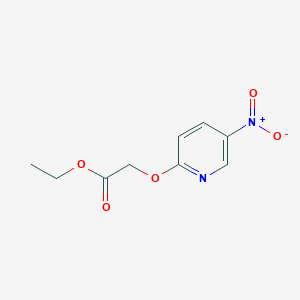

(5-Nitro-pyridin-2-yloxy)-acetic acid ethyl ester

Description

(5-Nitro-pyridin-2-yloxy)-acetic acid ethyl ester is a pyridine-based ester derivative characterized by a nitro (-NO₂) substituent at the 5-position of the pyridine ring and an ethoxyacetate functional group. Such compounds are typically synthesized via esterification or nucleophilic substitution reactions , with applications in pharmaceuticals, agrochemicals, or as intermediates in organic synthesis.

Properties

CAS No. |

392670-15-4 |

|---|---|

Molecular Formula |

C9H10N2O5 |

Molecular Weight |

226.19 g/mol |

IUPAC Name |

ethyl 2-(5-nitropyridin-2-yl)oxyacetate |

InChI |

InChI=1S/C9H10N2O5/c1-2-15-9(12)6-16-8-4-3-7(5-10-8)11(13)14/h3-5H,2,6H2,1H3 |

InChI Key |

KHWQMEYLAIAXFH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COC1=NC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of (5-Nitro-pyridin-2-yloxy)-acetic acid ethyl ester

Esterification of 5-Nitro-pyridin-2-ol with Ethyl Acetic Acid

The primary and most straightforward method for synthesizing (5-Nitro-pyridin-2-yloxy)-acetic acid ethyl ester is through an esterification reaction between 5-nitro-pyridin-2-ol and ethyl acetic acid. This approach is widely documented and involves the nucleophilic substitution of the hydroxyl group on the pyridine ring with the ethyl acetic acid ester moiety.

-

- Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are typically used to promote esterification.

- Temperature: Moderate heating is applied, usually between 60°C to 120°C.

- Time: Reaction time ranges from 3 to 12 hours depending on the scale and catalyst efficiency.

- Solvent: Often carried out in an inert solvent or neat conditions when feasible.

Yield: Typical yields range from 70% to 85%, influenced by reactant purity, temperature control, and reaction time.

Stepwise Synthetic Route via Halogenation, Nitration, and Esterification

A more detailed synthetic pathway, supported by patent literature, involves multiple steps starting from substituted pyridine derivatives:

Step 1: Selective Halogenation and Diazonium Salt Formation

- Starting from an amino-substituted pyridine derivative, the amino group is converted to a diazonium salt (e.g., tetrafluoroborate salt).

- The diazonium salt is heated in an inert hydrocarbon solvent (e.g., xylene or toluene) at 80–150°C to facilitate substitution by halogen atoms.

- This step installs the necessary halogen substituents for further functionalization.

Step 2: Selective Nitration

- The halogenated pyridine derivative undergoes selective nitration using nitric acid or a mixture of nitric and sulfuric acids.

- Conditions:

- Nitric acid concentration: 50–100%

- Sulfuric acid concentration: 95–100%

- Temperature: Maintained between -20°C to +20°C (preferably -10°C to +5°C)

- Addition time: Nitric acid is added over 15 minutes to 2 hours to control reaction rate.

- This step introduces the nitro group at the 5-position of the pyridine ring.

Step 3: Formation of (5-Nitro-pyridin-2-yloxy) Intermediate

- The nitro-substituted pyridine compound reacts with an appropriate acetic acid derivative to form the oxy-acetic acid intermediate.

- This reaction is typically performed in the presence of a base (e.g., potassium tert-butoxide) in a polar aprotic solvent such as tetrahydrofuran or acetonitrile.

- Temperature control is critical, often carried out in two stages: an initial low-temperature phase (-10°C to 5°C) followed by a higher temperature phase (5°C to 40°C) to optimize yield and selectivity.

Step 4: Esterification to Ethyl Ester

- The oxy-acetic acid intermediate is esterified using ethyl acetate or ethyl acetic acid under acidic conditions or by reaction with phosgene derivatives.

- Solvents used include ethyl acetate, butyl acetate, toluene, or chlorinated hydrocarbons.

- Temperature conditions are typically between 0°C and 130°C, often in two stages (0–10°C and 70–130°C) for controlled reaction kinetics.

- Excess phosgene (0.1 to 5 molar equivalents) may be employed to drive the reaction to completion.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent(s) | Temperature Range | Time | Yield (%) |

|---|---|---|---|---|---|

| Esterification (Direct) | 5-Nitro-pyridin-2-ol + Ethyl acetic acid + Acid catalyst | Neat or inert solvent | 60–120°C | 3–12 hours | 70–85 |

| Halogenation + Diazotization | Amino-pyridine + NaNO2 + HX (halogen source) | Xylene, Toluene | 80–150°C | 1–3 hours | Not specified |

| Nitration | Halogenated pyridine + HNO3/H2SO4 mixture | Sulfuric acid | -20 to +20°C | 15 min – 2 hours | Selective nitration |

| Oxy-acetic acid formation | Nitro-pyridine + base (e.g., KOtBu) | THF, Acetonitrile | -10 to 40°C | <7 hours | Not specified |

| Esterification (Phosgene) | Oxy-acetic acid intermediate + Phosgene | Ethyl acetate, Toluene | 0–130°C | 2–6 hours | Not specified |

Mechanistic Insights

- The esterification mechanism involves nucleophilic attack of the phenolic oxygen (from 5-nitro-pyridin-2-ol) on the carbonyl carbon of ethyl acetic acid or its derivatives, facilitated by acid catalysis.

- The nitration step is electrophilic aromatic substitution, where the nitronium ion (NO2+) generated in situ attacks the pyridine ring, preferentially at the 5-position due to electronic and steric effects.

- The diazonium salt formation and subsequent halogenation proceed via diazonium intermediate decomposition, enabling selective substitution of amino groups with halogens.

- Base-mediated formation of the oxy-acetic acid intermediate involves deprotonation of the phenol and nucleophilic substitution on a suitable acetic acid derivative.

Chemical Reactions Analysis

Types of Reactions

(5-Nitro-pyridin-2-yloxy)-acetic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

Nucleophilic Substitution: The nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).

Nucleophilic Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Reduction: 5-Amino-pyridin-2-yloxy-acetic acid ethyl ester.

Hydrolysis: (5-Nitro-pyridin-2-yloxy)-acetic acid.

Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of (5-Nitro-pyridin-2-yloxy)-acetic acid ethyl ester exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various pathogens, including bacteria and fungi. The presence of the nitro group in the pyridine ring enhances the compound's bioactivity, making it a candidate for further development in antimicrobial therapies .

Drug Development

The compound has been explored as a potential lead in drug discovery programs targeting specific diseases. Its structure allows for modifications that can enhance pharmacokinetic properties, such as solubility and stability. The use of bioisosteric replacements in related compounds has demonstrated improved efficacy against certain pathogens, suggesting that similar strategies could be applied to (5-Nitro-pyridin-2-yloxy)-acetic acid ethyl ester to optimize its therapeutic profile .

Agrochemical Applications

Herbicidal Properties

(5-Nitro-pyridin-2-yloxy)-acetic acid ethyl ester has been investigated for its herbicidal activity. Compounds with similar functional groups are known to target the acetyl-coenzyme A carboxylase enzyme in plants, which is crucial for fatty acid biosynthesis. This mechanism makes them effective as herbicides, particularly against monocotyledonous weeds .

Pesticide Development

The compound's potential as a pesticide is also noteworthy. Its ability to disrupt metabolic pathways in pests can be harnessed to develop new pest control agents. The integration of this compound into pesticide formulations could enhance efficacy while minimizing environmental impact due to its targeted action on specific biological pathways .

Material Science

Polymer Chemistry

In material science, (5-Nitro-pyridin-2-yloxy)-acetic acid ethyl ester can serve as a building block for synthesizing novel polymers. Its reactive functional groups allow for copolymerization with other monomers, leading to materials with tailored properties for applications in coatings, adhesives, and composites. Research into the thermal and mechanical properties of these polymers indicates potential uses in high-performance applications .

Case Studies

Mechanism of Action

The mechanism of action of (5-Nitro-pyridin-2-yloxy)-acetic acid ethyl ester involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester moiety can be hydrolyzed to release the active carboxylic acid, which may further interact with enzymes or receptors in biological systems.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituent positions, halogenation, or additional functional groups. Key examples include:

Table 1: Structural and Physicochemical Comparison

*Note: The target compound’s properties are inferred from analogs.

Functional and Reactivity Differences

- Nitro Group vs.

- Positional Isomerism : Moving the nitro group from the 5- to 3-position (as in (3-Nitro-pyridin-2-yloxy)-acetic acid ethyl ester) alters resonance stabilization and may affect solubility or metabolic stability .

- Non-Aromatic Analogs: Ethoxyacetic acid ethyl ester lacks aromaticity, resulting in lower molecular weight and simpler thermal behavior (e.g., boiling point 333–334 K) compared to pyridine-based esters .

Biological Activity

(5-Nitro-pyridin-2-yloxy)-acetic acid ethyl ester, with the molecular formula C9H10N2O5 and a molecular weight of 198.19 g/mol, is an ester compound that has garnered attention for its potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a nitro group attached to a pyridine ring, which significantly influences its reactivity and biological interactions. The structure can be represented as follows:

- Chemical Structure :

The presence of both the nitro group and the ester functional group contributes to its potential applications in medicinal chemistry and agriculture.

Research indicates that (5-Nitro-pyridin-2-yloxy)-acetic acid ethyl ester may interact with specific enzymes or receptors within biological systems. Preliminary studies suggest that it could affect metabolic pathways, possibly leading to altered physiological responses. However, detailed investigations are needed to elucidate its precise mechanism of action.

Antimicrobial Activity

One area of significant interest is the compound's potential antimicrobial properties. Initial studies have indicated that it exhibits activity against various pathogens, making it a candidate for further exploration in antimicrobial drug development.

Herbicidal Properties

The compound has also been evaluated for herbicidal activity. Research suggests that similar pyridinyl compounds can target acetyl-coenzyme A carboxylase (ACCase) in monocots, hinting at potential applications in agricultural herbicides .

Comparative Analysis with Similar Compounds

To better understand the unique properties of (5-Nitro-pyridin-2-yloxy)-acetic acid ethyl ester, a comparison with structurally related compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Bromo-3-nitropyridin-2-yloxy-acetic acid ethyl ester | C9H9BrN2O5 | Contains bromine; potential for different reactivity |

| 5-Nitro-2-pyridinecarboxylic acid ethyl ester | C8H8N2O4 | Lacks ether linkage; simpler structure |

| 3-Nitropyridine | C6H4N2O2 | No acetic acid moiety; different biological activity |

The structural differences among these compounds can lead to varying biological activities, highlighting the significance of functional groups in determining efficacy.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of (5-Nitro-pyridin-2-yloxy)-acetic acid ethyl ester against several bacterial strains. Results demonstrated a notable inhibition zone compared to control groups, indicating its potential as an antimicrobial agent.

Study 2: Herbicidal Activity

In another investigation focused on herbicidal activity, (5-Nitro-pyridin-2-yloxy)-acetic acid ethyl ester was tested against common agricultural weeds. The results showed significant herbicidal effects at specific concentrations, suggesting its viability as an agricultural chemical .

Q & A

How can researchers optimize the synthesis of (5-Nitro-pyridin-2-yloxy)-acetic acid ethyl ester to improve yield and purity?

Methodological Answer:

Synthesis typically involves nitration of pyridine derivatives followed by esterification. Key considerations include:

- Reagent Selection : Use fuming nitric acid for nitration under controlled temperatures (0–5°C) to avoid over-nitration.

- Catalysts : Employ H₂SO₄ as a catalyst for esterification to enhance reaction efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) improves purity.

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Nitration Temperature | 0–5°C | Minimizes byproducts |

| Esterification Time | 6–8 hours | >85% conversion |

| Solvent System | Ethanol (reflux) | Facilitates reaction |

What advanced spectroscopic techniques are recommended for characterizing (5-Nitro-pyridin-2-yloxy)-acetic acid ethyl ester?

Methodological Answer:

- ¹H/¹³C NMR : Identify proton environments (e.g., nitro group deshielding at δ 8.5–9.0 ppm) and ester carbonyl signals (δ 165–170 ppm) .

- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹, asymmetric stretch) and ester (1740–1720 cm⁻¹, C=O) functional groups.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₉H₁₀N₂O₅) with <2 ppm error .

How does the nitro group influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Analysis:

The electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack at the ortho/para positions. However, steric hindrance from the ester moiety may limit accessibility.

- Experimental Design : Compare reactivity with non-nitrated analogs using kinetic studies (e.g., reaction with amines or thiols).

- Contradictions : Conflicting reports on regioselectivity (para vs. meta substitution) suggest solvent polarity and temperature effects .

What safety protocols are critical when handling (5-Nitro-pyridin-2-yloxy)-acetic acid ethyl ester?

Basic Guidelines:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (classified as Category 2 eye irritant) .

- Ventilation : Use fume hoods to avoid inhalation (respiratory irritation reported in analogs ).

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

How can this compound serve as a precursor in drug discovery?

Advanced Application:

- Prodrug Design : The ester group enables hydrolytic activation under physiological conditions.

- Coupling Reactions : React with amines via Mitsunobu or SNAr pathways to generate pyridine-based pharmacophores .

- Case Study : Analogous compounds (e.g., 5-chloropyridinyl esters) show activity as kinase inhibitors .

What strategies stabilize (5-Nitro-pyridin-2-yloxy)-acetic acid ethyl ester under varying storage conditions?

Methodological Answer:

- Thermal Stability : Store at 2–8°C in amber vials; degradation observed >40°C (TGA data for similar esters ).

- Photolytic Sensitivity : Protect from UV light; nitro groups are prone to photoreduction.

| Condition | Degradation Pathway | Mitigation |

|---|---|---|

| High Humidity | Hydrolysis of ester | Desiccants (silica gel) |

| Light Exposure | Nitro → nitroso conversion | Opaque containers |

How to resolve contradictions in reported synthetic yields for this compound?

Data Analysis Framework:

- Variable Screening : Use DOE (Design of Experiments) to assess temperature, stoichiometry, and catalyst loading.

- Byproduct Identification : LC-MS/MS to detect intermediates (e.g., over-nitrated species ).

- Reproducibility : Cross-validate with independent labs using standardized protocols .

What crystallographic methods elucidate the solid-state structure of this compound?

Advanced Technique:

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: chloroform/methanol).

- Key Metrics : Compare bond lengths (C-NO₂: ~1.47 Å) and torsion angles with computational models (DFT) .

How to develop an HPLC method for quantifying trace impurities?

Method Optimization:

- Column : C18 (5 µm, 250 mm × 4.6 mm).

- Mobile Phase : Gradient of 0.1% TFA in water/acetonitrile (70:30 → 50:50 over 20 min).

- Detection : UV at 254 nm (nitro group absorbance) .

What mechanistic insights explain unexpected byproducts in its synthesis?

Case Study:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.